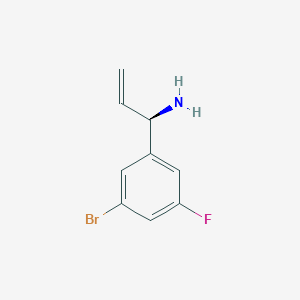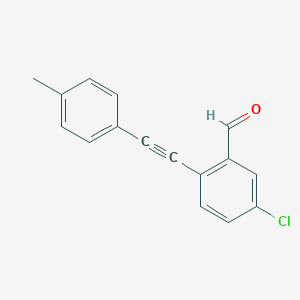
5-Chloro-2-(P-tolylethynyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(P-tolylethynyl)benzaldehyde is an organic compound with the molecular formula C₁₆H₁₁ClO and a molecular weight of 254.71 g/mol . This compound is characterized by the presence of a chloro group, a tolylethynyl group, and an aldehyde functional group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 5-Chloro-2-(P-tolylethynyl)benzaldehyde can be achieved through various synthetic routes. One common method involves a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents. The reaction conditions typically involve the use of palladium catalysts and organometallic reagents under controlled temperatures.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
5-Chloro-2-(P-tolylethynyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Chloro-2-(P-tolylethynyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of biochemical pathways and molecular interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(P-tolylethynyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. The chloro and tolylethynyl groups can also participate in non-covalent interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
5-Chloro-2-(P-tolylethynyl)benzaldehyde can be compared with other similar compounds, such as:
- 5-Chloro-2-(naphthalenylvinyl)benzo[d]oxazoles
- Substituted-arylideneamino-5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiols
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The presence of the tolylethynyl group in this compound makes it unique and influences its reactivity and applications.
Propriétés
Formule moléculaire |
C16H11ClO |
|---|---|
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
5-chloro-2-[2-(4-methylphenyl)ethynyl]benzaldehyde |
InChI |
InChI=1S/C16H11ClO/c1-12-2-4-13(5-3-12)6-7-14-8-9-16(17)10-15(14)11-18/h2-5,8-11H,1H3 |
Clé InChI |
BCJCKRMBJGJHNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylicacid](/img/structure/B13056631.png)
![3-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]propan-1-ol](/img/structure/B13056635.png)
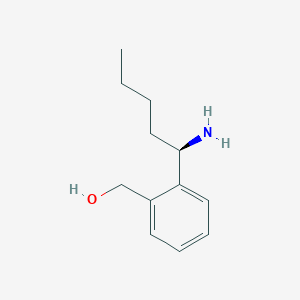


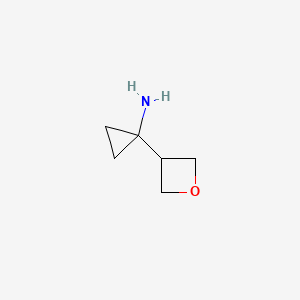


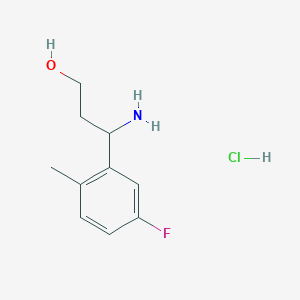
![Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B13056673.png)
![4-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13056685.png)
![(2R,4S,5R)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13056692.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylbenzoate](/img/structure/B13056708.png)
